

In-Depth Technical Guide: ^{13}C NMR Spectral Data of 4,4'-Dimethylbenzophenone

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Compound of Interest

Compound Name: 4,4'-Dimethylbenzophenone

Cat. No.: B146755

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This technical guide provides a detailed overview of the ^{13}C Nuclear Magnetic Resonance (NMR) spectral data for **4,4'-Dimethylbenzophenone**. Due to the high degree of symmetry in the **4,4'-Dimethylbenzophenone** molecule, a simplified ^{13}C NMR spectrum is expected. The two p-tolyl groups are chemically equivalent, and within each ring, there is further symmetry. This results in a spectrum with fewer signals than the total number of carbon atoms, providing a clear example of the impact of molecular symmetry on NMR spectroscopy.

Data Presentation

The following table summarizes the expected ^{13}C NMR spectral data for **4,4'-Dimethylbenzophenone**. The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard, typically tetramethylsilane (TMS). The assignments are based on the known effects of substituents on the benzene ring and comparison with related benzophenone structures.

Carbon Atom	Assignment	Expected Chemical Shift (δ , ppm)
C=O	Carbonyl Carbon	~195-197
C-4, C-4'	Aromatic Carbon (para to C=O)	~142-144
C-1, C-1'	Aromatic Carbon (ipso to C=O)	~135-137
C-3, C-3'	Aromatic Carbon (meta to C=O)	~129-131
C-2, C-2'	Aromatic Carbon (ortho to C=O)	~128-130
CH ₃	Methyl Carbon	~21-22

Experimental Protocols

The acquisition of ¹³C NMR spectra for aromatic ketones like **4,4'-Dimethylbenzophenone** follows a standardized protocol. The following is a detailed methodology representative of common experimental setups.

1. Sample Preparation:

- Sample: 20-50 mg of **4,4'-Dimethylbenzophenone** is accurately weighed.
- Solvent: The sample is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds and its well-characterized solvent signals.
- Standard: Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shifts to 0 ppm. Modern spectrometers can also reference the spectrum to the residual solvent peak (e.g., the triplet of CDCl₃ at approximately 77.16 ppm).
- Filtration: The resulting solution is filtered through a small plug of glass wool or a syringe filter directly into a 5 mm NMR tube to remove any particulate matter.

2. NMR Spectrometer Setup and Data Acquisition:

- Spectrometer: A high-field NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher (corresponding to a ^{13}C frequency of 75 MHz or higher), is used.
- Probe: A broadband or dual-channel probe is tuned to the ^{13}C frequency.
- Temperature: The experiment is usually conducted at room temperature (approximately 298 K).
- Acquisition Parameters:
 - Pulse Program: A standard single-pulse experiment with proton decoupling is used.
 - Decoupling: Broadband proton decoupling (e.g., using a WALTZ-16 sequence) is applied during the acquisition time to simplify the spectrum by removing C-H coupling, resulting in single sharp peaks for each unique carbon atom.
 - Acquisition Time (at): Typically set between 1 to 2 seconds.
 - Relaxation Delay (d1): A delay of 2 to 5 seconds is used to allow for the full relaxation of all carbon nuclei, which is particularly important for quaternary carbons.
 - Number of Scans (ns): Due to the low natural abundance of the ^{13}C isotope, a larger number of scans (typically ranging from several hundred to several thousand) are accumulated to achieve an adequate signal-to-noise ratio.
 - Spectral Width (sw): A spectral width of approximately 200-250 ppm is used to ensure all expected carbon signals are observed.

3. Data Processing:

- Fourier Transformation: The acquired Free Induction Decay (FID) is processed using a Fourier transform to convert the time-domain data into the frequency-domain spectrum.
- Phasing: The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.

- **Baseline Correction:** The baseline of the spectrum is corrected to be flat.
- **Referencing:** The chemical shift axis is referenced to the TMS signal at 0.0 ppm or the residual solvent peak.
- **Peak Picking and Integration:** The chemical shift of each peak is determined. While integration of ^{13}C NMR spectra is generally not as accurate as in ^1H NMR without specific experimental setups, the relative intensities can provide some information.

Mandatory Visualization

The following diagram illustrates the chemical structure of **4,4'-Dimethylbenzophenone**, highlighting the different carbon environments.

Caption: Chemical structure of **4,4'-Dimethylbenzophenone**.

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